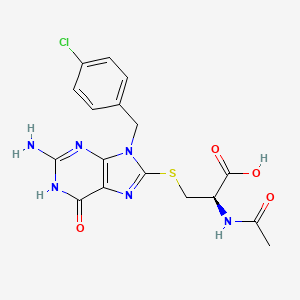![molecular formula C22H25N3O B10856801 (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B10856801.png)
(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD0209 is a highly selective and potent inhibitor of glycogen synthase kinase 3 (GSK3), a key regulatory kinase in the wingless-type MMTV integration site family (WNT) pathway . This compound has shown potential in the research of mood disorder diseases and various types of cancer, particularly acute myeloid leukemia (AML) .
Preparation Methods
Chemical Reactions Analysis
BRD0209 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound to enhance its activity or selectivity.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced or altered biological activity.
Scientific Research Applications
BRD0209 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of GSK3 and its effects on various biochemical pathways.
Biology: Helps in understanding the role of GSK3 in cellular processes and its implications in diseases.
Medicine: Shows potential in the treatment of mood disorders and cancers, particularly AML
Industry: Utilized in the development of new therapeutic agents targeting GSK3.
Mechanism of Action
BRD0209 exerts its effects by selectively inhibiting GSK3α and GSK3β . The compound binds to the ATP-binding domain of GSK3, preventing its activity . This inhibition leads to the modulation of various downstream pathways, including the WNT pathway, which is crucial for cell proliferation and differentiation . The selective inhibition of GSK3α and GSK3β by BRD0209 helps in reducing the potential side effects associated with dual inhibition .
Comparison with Similar Compounds
BRD0209 is compared with other GSK3 inhibitors such as BRD0705 and BRD3731 . These compounds also target GSK3 but have different selectivity profiles:
BRD0705: Selective for GSK3α and does not increase β-catenin stabilization.
BRD3731: Selective for GSK3β and induces β-catenin stabilization in certain cell lines.
The uniqueness of BRD0209 lies in its dual inhibition of GSK3α and GSK3β, making it a valuable tool for studying the combined effects of inhibiting both isoforms .
Properties
Molecular Formula |
C22H25N3O |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(4S)-3-cyclopropyl-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H25N3O/c1-21(2)11-15-17(16(26)12-21)22(3,14-7-5-4-6-8-14)18-19(13-9-10-13)24-25-20(18)23-15/h4-8,13H,9-12H2,1-3H3,(H2,23,24,25)/t22-/m1/s1 |
InChI Key |
YKPIWOGXCSQLFH-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@]1(C2=C(CC(CC2=O)(C)C)NC3=NNC(=C31)C4CC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)C4CC4)(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


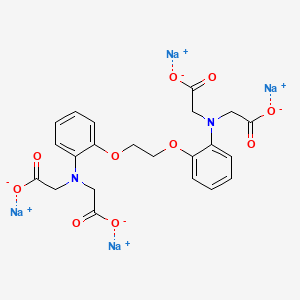
![(1R,2S,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856722.png)
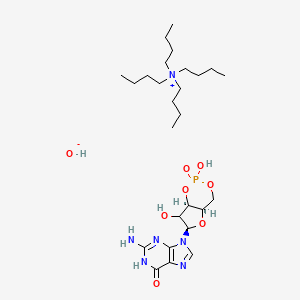
![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10856742.png)
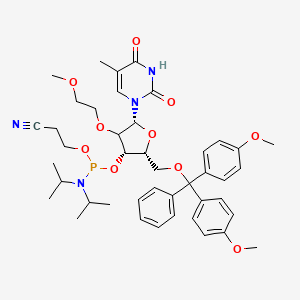

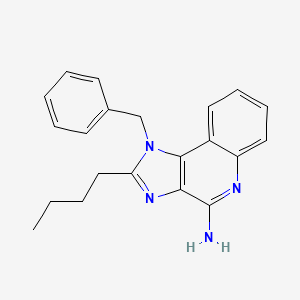
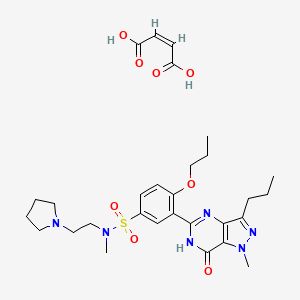
![1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride](/img/structure/B10856780.png)
![4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one](/img/structure/B10856794.png)
![2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride](/img/structure/B10856799.png)

![3-((5-Bromothiophen-2-yl)methyl)-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)methyl)thiazol-3-ium chloride](/img/structure/B10856816.png)
